methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with bromine atoms and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-3-(4-bromophenyl)-1H-pyrazole. This intermediate is then esterified with methyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the bromine atoms.
Oxidation Products: Oxidized forms of the pyrazole ring.
Reduction Products: Reduced forms of the pyrazole ring.
Coupling Products: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atoms and the pyrazole ring may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
- Methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
- Methyl 4-bromo-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity
Properties
IUPAC Name |
methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O2/c1-17-11(16)10-8(13)9(14-15-10)6-2-4-7(12)5-3-6/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFNHETVAVPURZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.